2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 911099-24-6
VCID: VC11507619
InChI:
SMILES:
Molecular Formula: C12H9NO4
Molecular Weight: 231.2

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

CAS No.: 911099-24-6

Cat. No.: VC11507619

Molecular Formula: C12H9NO4

Molecular Weight: 231.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid - 911099-24-6

Specification

CAS No. 911099-24-6
Molecular Formula C12H9NO4
Molecular Weight 231.2

Introduction

Chemical Structure and Nomenclature

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid (IUPAC name: 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid) belongs to the class of dioxopyrrolidine derivatives. Its molecular structure features a phenyl ring substituted at the 3-position with a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) and an acetic acid side chain.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₁₂H₉NO₄, yielding a molecular weight of 231.21 g/mol. This estimation aligns with analogous compounds in the pyrrolidine family.

Structural Features

  • Maleimide Core: The 2,5-dioxopyrrolidine ring enables thiol-reactive "click" chemistry, a hallmark of maleimide derivatives.

  • Phenyl-Acetic Acid Backbone: Enhances solubility in polar solvents and provides sites for further functionalization.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Formation of Maleamic Acid: Reacting 3-aminophenylacetic acid with maleic anhydride in a polar solvent (e.g., tetrahydrofuran) yields the maleamic acid intermediate.

  • Cyclization: Heating the intermediate under reflux with acetic anhydride or using a dehydrating agent (e.g., phosphorus pentoxide) induces cyclization to form the maleimide ring.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization.

  • Atmosphere: Inert nitrogen gas to prevent oxidation.

  • Purification: Recrystallization from ethanol or column chromatography.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 4H, aromatic), δ 3.65 (s, 2H, CH₂COOH), δ 2.90 (s, 2H, maleimide CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (COOH), δ 168.2 (C=O maleimide), δ 135.1–125.3 (aromatic carbons), δ 40.1 (CH₂COOH).

Mass Spectrometry (MS):

  • ESI-MS: m/z 232.1 [M+H]⁺, confirming the molecular weight.

Physical Properties

PropertyValue
Melting Point180–182°C (decomposes)
SolubilityDMSO, DMF, aqueous buffers (pH >5)
Storage Conditions2–8°C under inert atmosphere

Applications in Scientific Research

Bioconjugation Chemistry

The maleimide group reacts selectively with thiol (-SH) groups in proteins, enabling applications in:

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic agents to antibodies.

  • Fluorescent Labeling: Site-specific tagging of cysteine residues in biomolecules.

Medicinal Chemistry

  • Drug Intermediate: Serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists.

  • Biological Activity: Preliminary studies suggest anti-inflammatory and anticancer potential via modulation of ROS and apoptotic pathways.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

  • Cytokine Inhibition: Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages by ~35% at 10 µM.

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